molecular formula C16H23NO2 B1338619 N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 77253-85-1

N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B1338619
CAS No.: 77253-85-1
M. Wt: 261.36 g/mol
InChI Key: AJXKMSUIFIQZDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine can be synthesized from 1,4-Cyclohexanedione Monoethylene Acetal . The synthetic route involves the formation of the spirocyclic ring system followed by the introduction of the dimethylamine group. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with molecular targets such as receptors and enzymes. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. This interaction can lead to various biological effects, including analgesic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its specific spirocyclic structure and the presence of the dimethylamine group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound in research and pharmaceutical development.

Properties

IUPAC Name

N,N-dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-17(2)15(14-6-4-3-5-7-14)8-10-16(11-9-15)18-12-13-19-16/h3-7H,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXKMSUIFIQZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC2(CC1)OCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N-methyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride (15 g, 59 mmol) was taken up in water (37 ml) and 2-methyltetrahydrofuran (57 ml). The free base was released by adding NaOH aq (32%, to pH>12). The organic phase was concentrated at 45° C. at reduced pressure (<10 mbar). The residue was taken up in isopropanol (8 ml) and added dropwise to formic acid (7 ml, 0.19 mol) at up to 65° C. At 65° C., formaldehyde solution (5.8 g, 0.1 mol) was added swiftly and the batch was stirred overnight (approximately 16 h) at 65° C. The batch was concentrated at 80° C. and approximately 20 mbar. The remaining raw product was used in the next step without purification.
Name
N-methyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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7 mL
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reactant
Reaction Step Three
Quantity
5.8 g
Type
reactant
Reaction Step Four
Name
Quantity
37 mL
Type
solvent
Reaction Step Five
Quantity
57 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

30 g 8-dimethylamino-1,4-dioxaspiro[4.5] decane-8-carbonitrile were dissolved in 300 ml tetrahydrofuran, 143 ml 2.0 molar phenyl magnesium chloride solution in THF were added under a nitrogen atmosphere and stirred overnight at ambient temperature. To work up the mixture, 100 ml ammonium chloride solution (20% by weight) were added with ice cooling, the phases were separated, the aqueous phase was extracted twice with 250 ml diethylether in each case, the combined organic phases were dried over sodium sulfate, filtered, concentrated and substantially freed from solvent residues under vacuum. The crude dimethyl-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)amine (34.5 g) obtained was stirred for 48 hours with a mixture of 83 ml concentrated hydrochloric acid (32% by weight) and 48 ml water at ambient temperature without further purification. Subsequently the reaction mixture was first washed three times with 50 ml diethylether in each case, then alkalized by addition of 100 ml sodium hydroxide solution (32% by weight) with ice cooling, extracted three times with 100 ml dichloromethane in each case, the combined dichloromethane extracts were dried over sodium sulfate, filtered, concentrated and substantially freed of solvent residues under vacuum. 18.8 g 4-dimethylamino-4-phenylcyclohexanone were obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
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solvent
Reaction Step One
Quantity
143 mL
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reactant
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Quantity
0 (± 1) mol
Type
solvent
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100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

50.0 g 8-dimethylamino-1,4-dioxa-spiro[4.5]decane-8-carbonitrile were dissolved in 400 ml analytical grade tetrahydrofuran, 216 ml of a commercially obtainable two molar solution of phenylmagnesium chloride in tetrahydrofuran were added dropwise under a nitrogen atmosphere, while cooling on an ice-bath, and the mixture was stirred overnight, while warming to room temperature. For working up, 200 ml ice-cold ammonium chloride solution (20 wt. %) were added, while stirring and cooling on an ice-bath, and after 30 minutes the phases were separated. The aqueous phase was extracted twice with 250 ml ether each time, the extracts were combined with the organic phase, the mixture was washed with 200 ml water followed by 200 ml saturated sodium chloride solution, dried over sodium sulfate and filtered and the filtrate was concentrated. 60.0 g dimethyl-(8-phenyl-1,4-dioxa-spiro[4.5]dec-8-yl)-amine were obtained.
Quantity
50 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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[Compound]
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solution
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0 (± 1) mol
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ice
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200 mL
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

50.0 g of 8-dimethylamino-1,4-dioxa-spiro[4.5]decane-8-carbonitrile were dissolved in 400 ml of analytical grade tetrahydrofuran; 216 ml of a commercially available two molar solution of phenylmagnesium chloride in tetrahydrofuran were added dropwise under a nitrogen atmosphere, while cooling with an ice bath, and stirring was carried out overnight at room temperature. For working up, 200 ml of ice-cold ammonium chloride solution (20 wt. %) were added with stirring, while cooling with an ice bath, and after 30 minutes the phases were separated. The aqueous phase was extracted twice using 250 ml of ether each time, and the extracts were combined with the organic phase, washed with 200 ml of water followed by 200 ml of saturated sodium chloride solution, dried over sodium sulfate, filtered and concentrated. 60.0 g of dimethyl-(8-phenyl-1,4-dioxa-spiro[4.5]dec-8-yl)-amine were obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
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[Compound]
Name
solution
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0 (± 1) mol
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ice
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200 mL
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Reaction Step Three

Synthesis routes and methods V

Procedure details

Acetic acid (30 ml) was added to a solution of 1,4-dioxaspiro[4.5]decan-8-one (128 mmol) in methanol (50 ml). The reaction mixture was cooled to 0° C. and dimethylamine solution (200 ml, 40% eq) was added dropwise. Potassium cyanide (2 eq) was added at the same temperature, then the cooling bath was removed and the reaction mixture stirred for 15 h at room temperature. It was hydrolysed with ammonium hydroxide solution (50% eq, 800 ml) and stirred for 1 h, then diluted with ethyl acetate. After phase separation the organic phase was washed with water, saturated sodium chloride solution and saturated iron sulfate solution and concentrated to small volume under vacuum. The crude dimethylaminonitrile intermediate (16 g) was dissolved in tetrahydrofuran (200 ml), cooled, and phenyl magnesium chloride solution (760 ml, 1 mol/l in hexane) was added dropwise. The cooling bath was removed and the reaction mixture stirred overnight at room temperature. It was hydrolysed with saturated ammonium chloride solution and diluted with ethyl acetate. After phase separation the organic phase was washed with water and saturated sodium chloride solution, dried over sodium sulfate and concentrated to small volume under vacuum. The crude product was purified by column chromatography (silica gel) with methanol/DCM. Yield: 59%
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
128 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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